molecular formula C7H10BrNO3S B14277591 1-(2-Isothiocyanatoethoxy)ethyl bromoacetate CAS No. 137914-53-5

1-(2-Isothiocyanatoethoxy)ethyl bromoacetate

Cat. No.: B14277591
CAS No.: 137914-53-5
M. Wt: 268.13 g/mol
InChI Key: POOUUYYIKDZGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isothiocyanatoethoxy)ethyl bromoacetate is an organic compound with the molecular formula C7H10BrNO3S. It is a versatile compound used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isothiocyanatoethoxy)ethyl bromoacetate typically involves the reaction of ethyl bromoacetate with 2-isothiocyanatoethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isothiocyanatoethoxy)ethyl bromoacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Addition reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition reactions: Reagents such as primary or secondary amines are used, and reactions are conducted at room temperature or slightly elevated temperatures in solvents like ethanol or methanol.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide in aqueous solutions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Addition reactions: Products are typically thiourea derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

1-(2-Isothiocyanatoethoxy)ethyl bromoacetate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, including anticancer and antimicrobial drugs.

    Bioconjugation: The isothiocyanate group allows for the conjugation of the compound to biomolecules, facilitating the study of protein-ligand interactions and the development of diagnostic tools.

    Material Science: It is used in the synthesis of functionalized polymers and materials with specific properties for applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Isothiocyanatoethoxy)ethyl bromoacetate involves its reactive functional groups The isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of stable thiourea linkages This reactivity is exploited in bioconjugation and the development of targeted therapies

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromoacetate: A simpler ester with similar reactivity but lacking the isothiocyanate group.

    Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl ester group.

    Ethyl chloroacetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl iodoacetate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(2-Isothiocyanatoethoxy)ethyl bromoacetate is unique due to the presence of both the isothiocyanate and bromoacetate functional groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs. The isothiocyanate group provides additional reactivity for bioconjugation and the synthesis of thiourea derivatives, making it a valuable compound in medicinal chemistry and material science.

Properties

CAS No.

137914-53-5

Molecular Formula

C7H10BrNO3S

Molecular Weight

268.13 g/mol

IUPAC Name

1-(2-isothiocyanatoethoxy)ethyl 2-bromoacetate

InChI

InChI=1S/C7H10BrNO3S/c1-6(12-7(10)4-8)11-3-2-9-5-13/h6H,2-4H2,1H3

InChI Key

POOUUYYIKDZGFM-UHFFFAOYSA-N

Canonical SMILES

CC(OCCN=C=S)OC(=O)CBr

Origin of Product

United States

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